molecular formula C21H21N3O4 B5653445 3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

Cat. No. B5653445
M. Wt: 379.4 g/mol
InChI Key: HYNAZUOJTRLTHM-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of compounds that have been extensively studied for their intriguing molecular structure and potential applications. The research often focuses on understanding the molecular interactions, synthesis routes, and the detailed characterization of such compounds.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic aromatic compounds and utilizing various reagents to introduce the desired functional groups. For instance, the synthesis of oxadiazole derivatives can be initiated from benzohydrazide compounds, which are then treated with different agents to cyclize into the oxadiazole ring (Taha et al., 2014).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of similar compounds are often determined using X-ray crystallography and DFT calculations. These studies reveal the influence of crystal packing, dimerization, and other interactions on the molecular geometry, including bond lengths, angles, and dihedral angles (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole derivatives are diverse, including their participation in the formation of Schiff bases, their role as intermediates in complex syntheses, and their reactivity towards various reagents. The reactions are often specific to the functional groups present on the oxadiazole ring and its substituents (Zhu & Qiu, 2011).

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-12-27-18-7-5-6-16(13-18)21(25)24(2)14-19-22-20(23-28-19)15-8-10-17(26-3)11-9-15/h4-11,13H,1,12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNAZUOJTRLTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-methyl-3-(prop-2-EN-1-yloxy)benzamide

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